molecular formula C13H12INO2S2 B11067666 (5E)-5-(4-hydroxy-3-iodobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(4-hydroxy-3-iodobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11067666
M. Wt: 405.3 g/mol
InChI Key: IOIHOEOKZZGQFS-YRNVUSSQSA-N
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Description

5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiazolone ring, a hydroxy-iodophenyl group, and a propyl chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxy-3-iodobenzaldehyde with 3-propyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of 4-oxo-3-iodophenyl derivatives.

    Reduction: Formation of 3-propyl-2-thiol-1,3-thiazolidin-4-one.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydroxy-iodophenyl group can engage in hydrogen bonding and halogen bonding with biological macromolecules, influencing their function. Additionally, the thiazolone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-iodoacetophenone: Shares the hydroxy-iodophenyl group but lacks the thiazolone ring and propyl chain.

    3-Propyl-2-thioxo-1,3-thiazolidin-4-one: Contains the thiazolone ring and propyl chain but lacks the hydroxy-iodophenyl group.

Uniqueness

5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H12INO2S2

Molecular Weight

405.3 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12INO2S2/c1-2-5-15-12(17)11(19-13(15)18)7-8-3-4-10(16)9(14)6-8/h3-4,6-7,16H,2,5H2,1H3/b11-7+

InChI Key

IOIHOEOKZZGQFS-YRNVUSSQSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)I)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=S

Origin of Product

United States

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